Methyl 4-bromo-3-cyano-5-iodobenzoate: A Versatile Scaffold for Advanced Chemical Synthesis
Methyl 4-bromo-3-cyano-5-iodobenzoate: A Versatile Scaffold for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
In the landscape of modern drug discovery and materials science, the design and synthesis of highly functionalized aromatic cores are of paramount importance. These molecular frameworks serve as the foundation for constructing complex molecules with tailored biological activities and material properties. Among these, polysubstituted benzoates are particularly valuable due to the diverse chemical transformations their functional groups can undergo. Methyl 4-bromo-3-cyano-5-iodobenzoate (CAS 1805184-13-7) represents a uniquely versatile, albeit specialized, chemical intermediate. Its trifunctionalized pattern—featuring bromo, iodo, and cyano groups—offers orthogonal reactivity, making it an attractive starting point for the synthesis of novel pharmaceutical agents and functional materials.
This guide provides a comprehensive technical overview of Methyl 4-bromo-3-cyano-5-iodobenzoate, intended for researchers, medicinal chemists, and process development scientists. We will delve into its structural attributes, propose a robust synthetic strategy, outline a procurement approach for this specialized reagent, and explore its potential applications as a pivotal building block in complex molecular design.
Physicochemical Properties and Structural Characterization
While specific experimental data for Methyl 4-bromo-3-cyano-5-iodobenzoate is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.
| Property | Predicted Value / Expected Characteristic | Rationale / Comparative Data |
| CAS Number | 1805184-13-7 | Unique numerical identifier. |
| Molecular Formula | C₉H₅BrINO₂ | Derived from molecular structure. |
| Molecular Weight | 397.95 g/mol | Calculated from atomic weights. |
| Physical Form | Expected to be a solid at room temperature. | Similar halogenated benzoates are solids.[1] |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and poorly soluble in water. | Standard for non-polar organic compounds. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Recommended for halogenated, light-sensitive compounds to prevent degradation.[1] |
Expected Spectroscopic Data:
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¹H NMR: The spectrum would likely show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and a singlet around 3.9 ppm for the methyl ester protons.
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¹³C NMR: The spectrum would reveal nine distinct carbon signals, including the carbonyl carbon of the ester, the nitrile carbon, and the six aromatic carbons, four of which are substituted.
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IR Spectroscopy: Key peaks would include a strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch and a strong absorption around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Proposed Synthesis Pathway
Given the scarcity of commercial suppliers, a de novo synthesis is the most practical approach to obtain this compound. A logical and efficient synthetic route can be designed starting from more readily available materials. The following multi-step synthesis is proposed, leveraging well-established and reliable organic transformations.
Caption: Proposed synthetic workflow for Methyl 4-bromo-3-cyano-5-iodobenzoate.
Step-by-Step Protocol:
Step 1: Selective Bromination of Methyl 4-Amino-3,5-diiodobenzoate
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Dissolve the starting material, Methyl 4-amino-3,5-diiodobenzoate, in a suitable solvent such as N,N-Dimethylformamide (DMF).
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Cool the solution to 0°C in an ice bath.
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Add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature. The high reactivity of the position ortho to the activating amino group should favor selective monobromination over displacement of the iodo groups.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purify the crude product, Methyl 4-amino-3-bromo-5-iodobenzoate, by column chromatography.
Step 2: Diazotization and Sandmeyer Cyanation
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Suspend the purified product from Step 1 in an aqueous solution of hydrobromic acid (HBr).
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Cool the suspension to 0-5°C using an ice-salt bath.
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Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt intermediate.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) should be observed. This is a classic Sandmeyer reaction.[2]
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the final product, Methyl 4-bromo-3-cyano-5-iodobenzoate, with an organic solvent.
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Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
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Purify the final compound via column chromatography or recrystallization.
Sourcing and Procurement Strategy
As a highly specialized molecule, Methyl 4-bromo-3-cyano-5-iodobenzoate is typically not available as a stock item. Researchers should pursue the following procurement channels:
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Custom Synthesis Organizations (CSOs): The most direct route is to contract a CSO. Provide them with the proposed synthetic route outlined above. Companies like MilliporeSigma (Custom Synthesis), Bide Pharmatech, and other specialized synthesis labs are well-equipped for such projects.[1]
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Building Block Suppliers: Search for the proposed starting material or key intermediates from suppliers of organic building blocks. This can sometimes be more cost-effective if in-house synthesis capabilities are available. Suppliers like TCI and BLD Pharm offer a wide range of substituted benzoates that could serve as starting points.[3]
Applications in Research and Drug Development
The true value of this compound lies in the orthogonal reactivity of its three distinct functional groups, making it a powerful scaffold for creating diverse molecular libraries.
Caption: Orthogonal reactivity of Methyl 4-bromo-3-cyano-5-iodobenzoate in cross-coupling reactions.
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Fragment-Based Drug Discovery (FBDD): The molecule can serve as a high-value fragment for screening against biological targets. Its rigid structure and multiple vectors for chemical elaboration allow for rapid hit-to-lead optimization. The introduction of specific groups can significantly impact pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect.[4]
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Sequential Cross-Coupling Reactions: The different reactivity of the C-I and C-Br bonds towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is the most significant feature. The C-I bond is generally more reactive than the C-Br bond, allowing for selective, stepwise introduction of different substituents at the 5- and 4-positions. This enables the construction of complex, three-dimensional molecules from a single planar starting material.
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Scaffold for Bioactive Molecules: Halogenated and cyano-substituted aromatics are common motifs in many approved drugs and agrochemicals. They can participate in halogen bonding, act as bioisosteres for other groups, and modulate the electronic properties of the molecule to enhance target binding or improve metabolic stability.[5]
Safety and Handling
As with any specialized laboratory chemical, proper safety precautions are essential.
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Hazard Statements: Based on analogous compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Refer to the Material Safety Data Sheet (MSDS) provided by the supplier or custom synthesis lab for detailed handling and disposal information.
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Conclusion
Methyl 4-bromo-3-cyano-5-iodobenzoate is a strategically important, though not commonly available, chemical intermediate. Its densely functionalized structure provides a powerful platform for medicinal chemists and material scientists to perform selective, sequential modifications. While requiring custom synthesis, its potential to accelerate the discovery of novel molecules with unique properties makes it a valuable target for development. This guide provides the foundational knowledge for its synthesis, procurement, and intelligent application in advanced research programs.
References
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Noland, G. K., et al. (2017). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. IUCrData, 2(6). Available at: [Link]
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Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]
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Barreiro, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. Available at: [Link]
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CP Lab Safety. (n.d.). Methyl 4-Iodobenzoate, 5 grams, Each. Available at: [Link]
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IndiaMART. (n.d.). Methyl 4 Bromo 3 Hydroxy Benzoate. Available at: [Link]
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Ntie-Kang, F., et al. (2018). Natural Products for Drug Discovery in the 21st Century. ScienceOpen. Available at: [Link]
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MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 269. Available at: [Link]
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